molecular formula C15H19NO4 B576059 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid CAS No. 174543-78-3

1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid

Cat. No.: B576059
CAS No.: 174543-78-3
M. Wt: 277.32
InChI Key: VTRVUNGMWPPWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid (CAS: 174543-78-3) is a chiral piperidine derivative with a benzyloxycarbonyl (Cbz) protecting group and a methyl substituent at the 3-position of the piperidine ring. Its molecular formula is $ \text{C}{15}\text{H}{19}\text{NO}_4 $, and it has a molecular weight of 277.32 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for modifying steric and electronic properties in drug candidates. Its synthesis typically involves coupling reactions with benzyl chloroformate under basic conditions, as described in piperidine carboxylation protocols .

Biological Activity

1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, also known by its CAS number 89391-18-4, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₅H₁₉NO₄
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 89391-18-4

Research indicates that compounds similar to this compound often interact with various neurotransmitter systems, particularly the dopamine receptors. The compound has been studied for its potential as a D4 receptor antagonist, which plays a crucial role in modulating dopaminergic signaling pathways relevant to neuropsychiatric disorders.

Biological Activity and Pharmacological Profile

The biological activity of this compound has been characterized through various studies, focusing on its receptor binding affinity and selectivity. Below is a summary of findings related to its activity:

Study Target Binding Affinity (Ki) Notes
D4 Dopamine Receptor205.9 nMSelective against D1-3,5 receptors.
D4 Dopamine Receptor169 nMImproved activity with additional fluorine substitution.
D4 Dopamine Receptor135 nMMethyl group addition enhanced potency.

Study 1: D4R Antagonism

In a focused study on the compound’s antagonistic effects on the D4 dopamine receptor, it was found that modifications to the benzyloxy group significantly influenced binding affinity. The introduction of electron-withdrawing groups enhanced selectivity and potency against the D4 receptor while minimizing interaction with other dopamine receptors.

Study 2: Metabolic Stability

A metabolic stability assessment revealed that while this compound exhibited good free fraction in plasma, it showed instability in liver microsomes due to N-dealkylation as a primary metabolic pathway. This finding suggests potential challenges in developing this compound for therapeutic use due to rapid metabolism .

Pharmacokinetics

Pharmacokinetic studies have shown that the compound is a substrate for P-glycoprotein (P-gp), indicating potential implications for its absorption and distribution within biological systems. The Log Po/w values suggest moderate lipophilicity, which may influence its ability to cross biological membranes effectively.

Parameter Value
Log Kp (skin permeation)-6.74 cm/s
Log Po/w (iLOGP)2.18
P-gp substrateYes

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₉NO₄
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 89391-18-4

The compound features a piperidine ring with a benzyloxycarbonyl group, which contributes to its reactivity and biological activity.

Synthesis of Pharmaceutical Intermediates

1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting different diseases.

Antidepressant Research

Research has indicated that compounds related to this structure may exhibit antidepressant properties. For example, tricyclic antidepressants, which share structural similarities, have been shown to influence neurotransmitter levels in the brain, providing insights into potential applications for mood disorders .

Antimicrobial Activity

Studies have demonstrated that derivatives of piperidine compounds can possess significant antimicrobial activity. The benzyloxycarbonyl group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical IntermediatesUsed in the synthesis of various drugs, enhancing therapeutic efficacy.
Antidepressant ResearchPotential use in developing new antidepressants based on structural analogs.
Antimicrobial ActivityExhibits antimicrobial properties; potential for new antibiotic development.
Enzyme InhibitionMay inhibit enzymes involved in disease pathways, similar to known tricyclic compounds.

Case Study 1: Synthesis of Novel Antidepressants

A study explored the synthesis of new antidepressants based on the piperidine scaffold. Researchers modified the benzyloxycarbonyl group to enhance binding affinity to serotonin receptors, leading to promising candidates for further development .

Case Study 2: Antimicrobial Testing

In another study, derivatives of this compound were tested against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus, suggesting potential clinical applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving the introduction of the benzyloxycarbonyl (Cbz) protecting group to the piperidine nitrogen. A common approach includes:

  • Step 1 : Alkylation of 3-methylpiperidine-3-carboxylic acid using benzyl chloroformate under basic conditions (e.g., NaHCO₃) in a THF/water mixture.
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates.
  • Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via 1H^1H-/13C^{13}C-NMR (peaks at δ 5.1 ppm for Cbz CH₂, δ 1.4–2.8 ppm for piperidine protons) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. What are the critical stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the labile Cbz group. Key precautions include:

  • Storage : Maintain at 2–8°C in a dry, inert environment (argon atmosphere) to prevent degradation. Avoid exposure to moisture or acidic/basic conditions .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Monitor decomposition via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) during reactions .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict reaction energetics and transition states. For example:

  • Step 1 : Model nucleophilic attack on the Cbz carbonyl group using Fukui indices to identify reactive sites.
  • Step 2 : Simulate solvent effects (PCM model for THF) to refine activation barriers.
  • Integration : Validate predictions experimentally by comparing yields of derivatives (e.g., esterification at the carboxylic acid) under varying conditions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Reproducibility Checks : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.
  • Analytical Rigor : Use LC-MS to confirm compound integrity post-assay (e.g., detect hydrolysis products).
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like buffer pH or incubation time .

Q. What strategies enable stereochemical control during the synthesis of chiral analogs?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis can enforce stereochemistry. For example:

  • Auxiliary Approach : Use (R)- or (S)-BINOL-based catalysts during alkylation to induce enantioselectivity.
  • Dynamic Resolution : Exploit kinetic resolution via lipase-catalyzed hydrolysis of racemic intermediates.
  • Validation : Chiral HPLC (Chiralpak AD-H column) or optical rotation measurements confirm enantiomeric excess (>95%) .

Q. What safety protocols are essential for large-scale synthesis in academic settings?

  • Methodological Answer : Scale-up requires enhanced hazard controls:

  • Engineering Controls : Use fume hoods with ≥100 ft/min face velocity and explosion-proof equipment.
  • PPE : Wear nitrile gloves (tested for permeability to benzyl chloroformate) and full-face respirators with organic vapor cartridges.
  • Waste Management : Neutralize acidic byproducts (e.g., HCl gas) with 10% NaOH before disposal .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic Acid (CAS: 78190-11-1)

  • Structure : Lacks the 3-methyl group.
  • Molecular Weight : 263.29 g/mol .
  • Key Differences :
    • The absence of the methyl group reduces steric hindrance, enhancing reactivity in nucleophilic substitutions.
    • Lower hydrophobicity compared to the methylated analog, as evidenced by its higher solubility in polar solvents like ethyl acetate .
  • Applications : Used in peptide synthesis where steric bulk is undesirable .

1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic Acid (CAS: 534602-47-6)

  • Structure : Features a tert-butoxycarbonyl (Boc) group instead of Cbz.
  • Molecular Weight : 271.30 g/mol .
  • Key Differences :
    • The Boc group is more labile under acidic conditions, enabling selective deprotection in multi-step syntheses.
    • Higher thermal stability compared to Cbz derivatives due to the tert-butyl group’s electron-donating effects .
  • Applications : Preferred in solid-phase peptide synthesis (SPPS) for orthogonal protection strategies .

1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic Acid (CAS: 1871579-06-4)

  • Structure : Methyl group at the 2-position instead of 3.
  • Molecular Weight : 277.32 g/mol .
  • Key Differences :
    • Altered stereoelectronic effects due to methyl placement, impacting binding affinity in enzyme inhibition assays.
    • Reduced ring puckering compared to the 3-methyl analog, as shown in conformational studies .
  • Applications : Explored in kinase inhibitor development for improved selectivity .

1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic Acid (CAS: 1781046-72-7)

  • Structure : Azetidine ring (4-membered) with a fluorine substituent.
  • Molecular Weight : 281.27 g/mol .
  • Key Differences :
    • Increased ring strain enhances reactivity in cycloaddition reactions.
    • Fluorine improves metabolic stability and membrane permeability in preclinical models .
  • Applications : Used in covalent inhibitor design targeting proteases .

Data Table: Comparative Analysis of Key Properties

Compound Name CAS Molecular Weight (g/mol) Key Substituents Solubility (mg/mL) Stability Profile
Target Compound 174543-78-3 277.32 3-methyl, Cbz 1.2 (DMSO) Stable in neutral pH
3-Piperidinecarboxylic Acid (Cbz) 78190-11-1 263.29 Cbz 4.5 (EtOAc) Hydrolyzes under basic conditions
Boc-3-methylpiperidine Analog 534602-47-6 271.30 3-methyl, Boc 0.8 (DCM) Acid-labile
2-Methylpiperidine Analog 1871579-06-4 277.32 2-methyl, Cbz 1.0 (DMSO) Moderate thermal stability
Azetidine-Fluoro Analog 1781046-72-7 281.27 Azetidine, 3-fluoro, Cbz 0.5 (MeOH) Oxidative stability >48h

Properties

IUPAC Name

3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(13(17)18)8-5-9-16(11-15)14(19)20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRVUNGMWPPWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692938
Record name 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174543-78-3
Record name 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a −78° C. solution of the product of Example 45A (6.0 g, 20.6 mmoles) in THF (50 mL) was added a solution of lithium bis(trimethylsilyl)amide (1.0 M in THF, 22.7 mmoles). After 35 min, iodomethane (1.4 mL, 22.7 mmoles) was added and the reaction was slowly warmed to room temperature and stirred overnight. The reaction was quenched with aqueous sat. ammonium chloride and extracted with Et2O. The organic layer was then rinsed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography employing a solvent gradient (hexane→65:35 hexane:EtOAc). The resulting ester was hydrolyzed overnight at room temperature in THF (15 mL), H2O (10 mL), and EtOH (15 mL) with NaOH (2.5 g). The solution was concentrated under vacuum; the residue was dissolved in saturated ammonium chloride; and, the solution was extracted with ethyl acetate (3×). The combined ethyl acetate extracts were dried over sodium sulfate, filtered, and concentrated under vacuum to yield the title compound as a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
22.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 1-benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (3.0 g, 10.0 mmol) in ethanol (15 mL) was added LiOH (15.0 mL, 30.1 mmol), and the reaction mixture was stirred at 86° C. for 1 hour. The ethanol was removed, and ether (30 mL) was added. The aqueous layer was separated and acidified with saturated potassium hydrogen sulfate to a pH of about 3 to about 4, extracted with ethyl acetate (50 mL), and washed with brine and dried over sodium sulfate. After removal of the solvent, 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic acid (2.6 g, 92% yield) was isolated as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

LiOH (15.0 mL, 30.1 mmol) was added to 1-benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (3.0 g, 10.0 mmol) in ethanol (15 mL), and the reaction mixture was stirred at 86° C. for 1 hour. The ethanol was removed, and ether (30 mL) was added. The aqueous layer was separated and acidified with saturated potassium hydrogen sulfate to a pH of about 3 to about 4, extracted with ethyl acetate (50 mL), washed with brine and dried over sodium sulfate. After removal of the solvent, 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic acid (2.6 g, 92% yield) was isolated as an oil.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a −78° C. solution of the product of Example 45A (6.0 g, 20.6 mmoles) in THF (50 mL) was added a solution of lithium bis(trimethlylsilyl)amide (1.0 M in THF, 22.7 mmoles). After 35 min, iodomethane (1.4 mL, 22.7 mmoles) was added and the reaction was slowly warmed to room temperature and stirred overnight. The reaction was quenched with aqueous sat. ammonium chloride and extracted with Et2O. The organic layer was then rinsed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography employing a solvent gradient (hexane→65:35 hexane:EtOAc). The resulting ester was hydrolyzed overnight at room temperature in THF (15 mL), H2O (10 mL), and EtOH (15 mL) with NaOH (2.5 g). The solution was concentrated under vacuum; the residue was dissolved in saturated ammonium chloride; and, the solution was extracted with ethyl acetate (3×). The combined ethyl acetate extracts were dried over sodium sulfate, filtered, and concentrated under vacuum to yield the title compound as a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
lithium bis(trimethlylsilyl)amide
Quantity
22.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.